molecular formula C19H22N4O2 B1239262 G8GDE33ZUU

G8GDE33ZUU

Cat. No.: B1239262
M. Wt: 338.4 g/mol
InChI Key: UAOIPNOTWOYAMU-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

(2S)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide

InChI

InChI=1S/C19H22N4O2/c1-12(19(25)20-17-11-16(21-22-17)14-4-5-14)13-6-8-15(9-7-13)23-10-2-3-18(23)24/h6-9,11-12,14H,2-5,10H2,1H3,(H2,20,21,22,25)/t12-/m0/s1

InChI Key

UAOIPNOTWOYAMU-LBPRGKRZSA-N

SMILES

CC(C1=CC=C(C=C1)N2CCCC2=O)C(=O)NC3=NNC(=C3)C4CC4

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)N2CCCC2=O)C(=O)NC3=NNC(=C3)C4CC4

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCCC2=O)C(=O)NC3=NNC(=C3)C4CC4

Synonyms

N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-(2-oxo-1-pyrrolidinyl)phenyl)propanamide
PHA 533533
PHA-533533
PHA533533

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of G8GDE33ZUU involves a multi-step synthetic routeThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

G8GDE33ZUU undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

G8GDE33ZUU has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of G8GDE33ZUU involves its interaction with specific molecular targets and pathways. The compound binds to target proteins, modulating their activity and leading to downstream effects on cellular processes. This interaction can result in the inhibition or activation of specific pathways, depending on the context .

Comparison with Similar Compounds

Analysis of Evidence Limitations

a. :

  • Focuses on flame-retardant composites involving 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DiDOPO) and silane coupling agents.

b. :

  • Lists numerous numbered compounds (e.g., 1337, 2340, 1682) with complex chemical names, such as N30MaCJIAHOI KHCJIOTHI HUTpHJI and 4,4'-H3OIpoINJINIeHINpeHO1 IOJIHMep c IHXJIOpKapO0HaTOM.
  • No direct correlation between these compounds and "G8GDE33ZUU" is evident due to missing context or identifiers (e.g., CAS numbers, structural formulas) .

Recommendations for Further Research

To address the lack of data in the provided evidence, the following steps are advised:

a. Database Searches :

  • Use platforms like SciFinder , Reaxys , or PubChem to retrieve structural, physicochemical, and application data for "this compound."
  • Verify if the compound corresponds to a known commercial or research-grade material.

b. Structural Elucidation :

  • If "this compound" is a codename, cross-reference it with patent databases (e.g., Google Patents, USPTO) to identify its IUPAC name or proprietary designation.

c. Comparative Analysis Framework :

Once identified, compare the compound with analogs using parameters such as:

Parameter Example Metrics
Molecular Weight Mass spectrometry data
Thermal Stability TGA/DSC results
Reactivity Functional group behavior in reactions
Applications Industrial or biomedical uses

Notes on Evidence-Based Constraints

  • The absence of "this compound" in the provided materials highlights the need for expanded source diversity (e.g., patents, peer-reviewed journals, manufacturer datasheets).
  • Cross-referencing multilingual sources (e.g., Russian or Chinese databases) may resolve ambiguities in compound naming conventions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.